(5-Methylpiperazin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methylpiperazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-5-3-9-6(2-7)4-8-5/h5-6,8-9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPVMGXVLFXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methylpiperazin 2 Yl Methanamine
Reductive Amination Pathways for Piperazine (B1678402) Derivativesworktribe.com
Reductive amination is a versatile method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. libretexts.org In the context of synthesizing (5-Methylpiperazin-2-yl)methanamine, this can be applied in several ways, either by forming the piperazine ring itself through a reductive cyclization process or by introducing the aminomethyl side chain onto a pre-existing piperazine ring. A common precursor for the formation of the piperazine ring is a suitably substituted pyrazine (B50134), which upon catalytic hydrogenation yields the desired saturated heterocycle. worktribe.com
A plausible synthetic route to this compound involves the initial synthesis of 2-(Aminomethyl)-5-methylpyrazine. This intermediate can then undergo catalytic hydrogenation to reduce the pyrazine ring to a piperazine ring, yielding the target compound. nih.gov
Methylation of the Piperazine Ring Precursorworktribe.com
The introduction of the methyl group onto the piperazine ring is a critical step. This can be achieved through various methylation techniques. One common method is the Eschweiler-Clarke reaction, which involves the reaction of a primary or secondary amine with excess formaldehyde (B43269) and formic acid. google.com This reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formate.
Alternatively, methylation can be performed on the piperazine compound using formaldehyde in the presence of phosphoric acid. google.com The order of addition of reactants and control of temperature are crucial for achieving high yields. Preferably, the piperazine compound is added slowly to the formaldehyde while maintaining the temperature below 50°C, followed by the addition of phosphoric acid and then formic acid. google.com The reaction is typically carried out at a temperature between 40 and 100°C. google.com
It is also possible to synthesize N-methylpiperazine from diethanolamine (B148213) and methylamine (B109427) at elevated temperature and pressure over a metal-containing catalyst. google.com
Subsequent Amination of Intermediatesworktribe.com
The aminomethyl group can be introduced at various stages of the synthesis. One strategy involves the synthesis of a pyrazine intermediate bearing a functional group that can be converted to an aminomethyl group. For instance, 5-methylpyrazine-2-carboxylic acid can be synthesized and subsequently converted to an amide, which can then be reduced to the aminomethyl group. researchgate.netgoogle.com
Another approach is the direct amination of a suitable precursor. For example, the synthesis of 2-aminomethylpiperidine has been achieved through the catalytic hydrogenation of 2-cyanopyridine. researchgate.net A similar strategy could be employed by synthesizing 5-methylpyrazine-2-carbonitrile (B1586376) and then reducing both the nitrile group and the pyrazine ring in a single step or sequentially.
Reductive amination of an aldehyde is another key method. libretexts.org The synthesis of 5-methylpyrazine-2-carbaldehyde (B1315442) provides a direct precursor that can undergo reductive amination with ammonia to form the aminomethyl group. nih.gov The choice of reducing agent is critical for the success of this reaction, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and effective option for such transformations. mdpi.com
Optimization of Reaction Parameters in Reductive Aminationworktribe.com
The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction parameters.
Temperature plays a crucial role in the catalytic hydrogenation of pyrazine derivatives. The hydrogenation of pyrazine over a palladium catalyst can be complex, with the potential for the formation of partially hydrogenated intermediates. worktribe.com For instance, the hydrogenation of methyl pyrazine-2-carboxylate (B1225951) can halt after the uptake of two moles of hydrogen, leading to the formation of 1,4,5,6-tetrahydro methyl pyrazine-2-carboxylate. worktribe.com Careful control of temperature and reaction time is necessary to ensure complete reduction to the piperazine ring while avoiding over-reduction or side reactions. In the catalytic hydrogenation of nitroarenes, a well-defined Co@NC catalyst has shown high conversion rates and selectivity at a mild temperature of 80°C. rsc.org
The choice of solvent can significantly impact the reaction rate and product yield. For the catalytic hydrogenation of pyrazines, various solvents can be employed, and their selection depends on the specific catalyst and substrate. In some cases, the reaction can be performed in water, which is an environmentally benign solvent. google.com For other transformations, such as the synthesis of methyl 5-methylpyrazine-2-carboxylate from the corresponding acid, methanol (B129727) can be used as both a reactant and a solvent. chemicalbook.com The use of 1,2-dichloroethane (B1671644) has been reported for reductive amination reactions, followed by microwave irradiation to accelerate the reaction. nih.gov
The selection of the catalyst is paramount for a successful synthesis. For the hydrogenation of the pyrazine ring, palladium on carbon (Pd/C) is a commonly used catalyst. worktribe.com However, other platinum group metals can also be effective. worktribe.com The enantioselective hydrogenation of methyl pyrazine-2-carboxylate has been achieved using chirally modified palladium catalysts, indicating the potential for stereocontrolled synthesis. worktribe.com For reductive amination of carboxylic acids, a heterogeneous platinum-molybdenum (Pt-Mo/γ-Al₂O₃) catalyst has been shown to be effective under mild conditions. rsc.org The development of photocatalytic methods, for instance, using semiconductor-zeolite composite catalysts for the synthesis of 2-methylpiperazine (B152721), offers a novel and eco-friendly alternative. iitm.ac.in
Multi-Step Synthesis Utilizing Protective Group Strategies
Multi-step synthesis provides a robust framework for constructing complex molecules like this compound by systematically introducing functional groups and building the heterocyclic core. A crucial element of this approach is the use of protecting groups to temporarily block reactive sites, thereby directing the reaction to the desired position and preventing unwanted side reactions.
Application of Boc-Protection in Reaction Sequences
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for nitrogen atoms in piperazine synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. york.ac.ukresearchgate.net In the synthesis of this compound, a plausible route involves the use of a Boc-protected piperazine precursor.
A hypothetical synthetic sequence could commence from a chiral amino acid, such as D-alanine, to introduce the methyl group at the C5 position with defined stereochemistry. The synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines often starts from α-amino acids. rsc.org The initial steps would involve the construction of a suitably protected diamine precursor derived from the starting amino acid.
The formation of the piperazine ring can be achieved through various cyclization strategies. One common method involves the reaction of a protected diamine with a dielectrophile. For instance, an N-Boc protected amino acid derivative can be converted into a key intermediate that undergoes cyclization to form the piperazine ring. nih.gov
Once the 2-methylpiperazine core is formed with one or both nitrogen atoms protected by Boc groups, the next critical step is the introduction of the aminomethyl precursor at the C2 position. This could be achieved by first introducing a functional group handle, such as a cyano group, at the C2 position. The synthesis of N-Boc-(S)-2-cyanopyrrolidine has been demonstrated, suggesting a similar approach could be applied to a piperazine ring. researchgate.net The subsequent reduction of the nitrile to a primary amine would then yield the desired aminomethyl group.
Table 1: Example of a Multi-Step Synthesis Sequence Utilizing Boc-Protection
| Step | Reaction | Key Reagents and Conditions | Purpose |
| 1 | Formation of protected diamine | D-Alanine, protecting group reagents (e.g., Boc₂O, Cbz-Cl) | Introduce methyl group with stereocontrol and protect amino groups. |
| 2 | Piperazine ring formation | Cyclization agent (e.g., dielectrophile) | Construct the 2-methylpiperazine core. |
| 3 | Functionalization at C2 | Introduction of a cyano group (e.g., via nucleophilic substitution) | Install a precursor for the aminomethyl group. |
| 4 | Reduction of nitrile | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | Convert the cyano group to the aminomethyl group. |
| 5 | Deprotection | Acidic conditions (e.g., TFA in DCM) | Remove the Boc protecting group(s) to yield the final product. |
Strategies for Regioselectivity and Purity Enhancement
Achieving high regioselectivity is paramount when functionalizing an asymmetrically substituted piperazine ring. The presence of two distinct nitrogen atoms (N1 and N4) and multiple carbon atoms necessitates careful control over reaction conditions.
In a multi-step synthesis, the use of orthogonal protecting groups on the two piperazine nitrogens can provide precise control over which nitrogen atom reacts. For instance, one nitrogen can be protected with a Boc group while the other is protected with a benzyl (B1604629) (Bn) or a carbobenzyloxy (Cbz) group. This allows for the selective deprotection and subsequent functionalization of one nitrogen atom at a time. rsc.org
The diastereoselectivity of the final product, particularly the relative stereochemistry between the methyl group at C5 and the aminomethyl group at C2, is another critical aspect. The synthesis of 2,6-disubstituted piperazines has been shown to favor the trans isomer through palladium-catalyzed intramolecular hydroamination, where steric interactions in the transition state direct the stereochemical outcome. organic-chemistry.orgnih.gov A similar approach could be envisioned for a 2,5-disubstituted piperazine, where the choice of catalyst and reaction conditions would be crucial in controlling the diastereomeric ratio.
Purification of the final product and intermediates is often achieved through chromatographic techniques, such as column chromatography, to separate diastereomers and remove impurities. The crystalline nature of intermediates, such as Boc-protected derivatives, can also facilitate purification by recrystallization.
Amination of Substituted 5-Methylpiperazine Precursors
An alternative synthetic approach involves the direct amination of a pre-functionalized 5-methylpiperazine derivative. This strategy relies on the successful synthesis of a precursor bearing a suitable leaving group at the C2-methyl position, which can then be displaced by an amino group or its equivalent.
A potential precursor for this amination reaction would be (5-methylpiperazin-2-yl)methanol, which could be synthesized from a corresponding ester. This alcohol could then be converted to a mesylate or tosylate to create a good leaving group. Subsequent reaction with an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or direct amination under specific conditions, would yield the target compound.
pH and Temperature Control for Controlled Amination
The conditions for the amination reaction, particularly pH and temperature, are critical for achieving a successful and controlled transformation. The nucleophilicity of the aminating agent and the reactivity of the substrate are highly dependent on these parameters.
In reactions involving ammonia or primary amines, the pH of the reaction medium plays a significant role. A basic pH is generally required to ensure that the amine is in its free, nucleophilic form. However, excessively high pH can lead to side reactions, such as elimination. Therefore, careful control of pH using appropriate buffers or bases is necessary.
Temperature is another key factor that influences the rate and selectivity of the amination reaction. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts. For instance, in the synthesis of N-methylpiperazine from piperazine and formaldehyde, the hydrogenation step is carried out at an elevated temperature (70-100 °C) and pressure. google.com In the preparation of 2-amino-5-methylpyridine, the reaction of a pyridinium (B92312) salt with hydrogen bromide is conducted at high temperatures (150-300 °C). google.com While these are not direct aminations of a C-alkyl group, they highlight the importance of temperature in related nitrogen-containing heterocyclic chemistry. The optimal temperature for the amination of a substituted 5-methylpiperazine precursor would need to be determined empirically to maximize the yield of the desired product while minimizing degradation and side reactions.
Table 2: Factors Influencing Controlled Amination
| Parameter | Influence on Amination Reaction | General Considerations |
| pH | Affects the nucleophilicity of the aminating agent. | Requires optimization to ensure the amine is in its free base form without promoting side reactions. |
| Temperature | Influences the reaction rate and can affect selectivity. | Higher temperatures may be needed to overcome activation energy but can also lead to byproducts. |
| Catalyst | Can be used to facilitate the reaction at lower temperatures and pressures. | The choice of catalyst (e.g., Lewis or Brønsted acids) can significantly impact reaction efficiency. |
| Solvent | Can affect the solubility of reactants and influence reaction pathways. | The choice of an appropriate solvent is crucial for reaction success. |
Chemical Properties and Analytical Methods
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (5-Methylpiperazin-2-yl)methanamine, such as its melting point, boiling point, and pKa values, are not widely available in the public domain. As a piperazine (B1678402) derivative, it is expected to be a basic compound, with the two nitrogen atoms of the piperazine ring and the primary amine of the methanamine group acting as proton acceptors. The solubility of the compound would be influenced by the pH of the solvent.
Spectroscopic Data
While patents mention the use of spectroscopic methods for the characterization of this compound, detailed spectra are not provided.
NMR Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the methyl group, the methanamine group, and the protons on the piperazine ring. The complexity of the spectrum would be influenced by the stereochemistry of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary and secondary amines, C-H stretching of the alkyl groups, and N-H bending vibrations.
Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight of the compound. As mentioned in a patent, it has been used to determine the structure of related piperazine derivatives.
Stereochemical Investigations in 5 Methylpiperazin 2 Yl Methanamine Chemistry
Asymmetric Synthesis Approaches to Enantiopure Forms
The synthesis of enantiomerically pure forms of (5-Methylpiperazin-2-yl)methanamine and its analogs is a significant challenge in medicinal chemistry. Asymmetric synthesis strategies are employed to selectively produce a desired stereoisomer, which is crucial for developing drugs with improved efficacy and reduced side effects.
One common approach involves the use of chiral auxiliaries derived from readily available chiral pool materials like amino acids. For instance, (S)- or (R)-phenylalanine, (S)-leucine, and (S)-valine can be converted into chiral amino alcohols. uoa.gr These chiral building blocks can then be incorporated into the synthesis of piperazine (B1678402) rings, guiding the stereochemical outcome of the reactions. uoa.gr The key principle behind this method is the diastereoselective transformation of a chiral substrate, where the existing stereocenter of the auxiliary directs the formation of a new stereocenter with a specific configuration.
Another strategy is the use of chiral catalysts in reactions that create the stereocenters of the piperazine ring. This method avoids the need to append and later remove a chiral auxiliary. While specific examples for this compound are not extensively detailed in the provided information, the general principle of asymmetric catalysis is widely applied in the synthesis of chiral amines and heterocyclic compounds.
A notable example in a related system is the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. nih.gov This synthesis starts from a known hydroxy-ketone and utilizes an oxidative cleavage of aza-bicyclo[3.2.2]nonene to stereoselectively generate the desired substituents at the C2 and C5 positions. nih.gov Such strategies, which establish multiple stereocenters in a controlled manner, are highly valuable for accessing specific stereoisomers of complex molecules.
The efficiency of an asymmetric synthesis is often evaluated by the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. In some reported asymmetric syntheses of related chiral aldehydes, enantiomeric excesses as high as 58% have been achieved. uoa.gr
Key Asymmetric Synthesis Strategies:
| Strategy | Description |
| Chiral Auxiliaries | Utilizes a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. The auxiliary is removed in a subsequent step. |
| Chiral Catalysis | Employs a chiral catalyst to control the stereoselectivity of a reaction, leading to the formation of an enantiomerically enriched product. |
| Substrate Control | The inherent chirality of the starting material or an intermediate dictates the stereochemical outcome of subsequent transformations. |
Analytical Methods for Enantiomeric Excess Determination
Accurately determining the enantiomeric excess of a chiral compound is paramount in stereochemical studies and for the quality control of chiral drugs. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy being particularly prominent.
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are the most popular choice for the separation of a wide range of chiral pharmaceuticals. nih.gov Columns like Chiralpak® and Lux® series, which are based on coated or immobilized polysaccharide derivatives, have demonstrated broad applicability. nih.gov For instance, a Chiralpak IG-3 column, based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate), has been successfully used for separating various pharmaceuticals. nih.gov
The choice of mobile phase is also critical for achieving optimal separation. Different modes of chromatography, including normal-phase, reversed-phase, and polar-organic modes, can be employed. For example, a reversed-phase chiral HPLC method was developed to determine the chiral purity of the (S)-enantiomer in afoxolaner (B517428) using a CHIRALPAK AD-RH column. science.gov
Another approach in chiral HPLC is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column. nih.gov
Commonly Used Chiral Stationary Phases in HPLC:
| CSP Type | Examples | Applications |
| Polysaccharide-based | Chiralpak® AD-H, Chiralpak® IA, Lux® Amylose-1 | Separation of a wide variety of pharmaceuticals, including beta-blockers and antihistamines. nih.gov |
| Crown Ether-based | Crownpak® CR(+) | Enantiomeric resolution of compounds containing primary amino groups. |
| Protein-based | Bovine Serum Albumin (BSA) | Used in restricted access media for sample clean-up and chiral separation. science.gov |
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the absolute configuration and conformation of chiral compounds in solution.
In the context of piperazine-containing structures, CD spectroscopy has been used to study the stereochemistry of diketopiperazine (DKP) peptides. nih.gov For example, the CD spectrum of cyclo LPhe-LPhe in the solid state shows a characteristic bisignate signature in the CO stretch region, which is indicative of a specific dimeric structure held together by hydrogen bonds. nih.gov In contrast, the meso compound cyclo LPhe-DPhe is CD silent due to its inherent symmetry. nih.gov
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is another powerful tool for stereochemical analysis. VCD, coupled with quantum chemical calculations, can provide detailed insights into the conformational preferences and intermolecular interactions of chiral molecules. nih.gov
Conformational Analysis and Stereoisomer Stability
The biological activity of a molecule is not only determined by its configuration but also by its preferred conformation. Conformational analysis of this compound and related 2-substituted piperazines is crucial for understanding their interaction with biological targets.
Studies on 2-substituted piperazines have revealed that the substituent at the 2-position generally prefers an axial orientation. nih.gov This preference for the axial conformation can be further stabilized by intramolecular hydrogen bonding, particularly in ether-linked compounds. nih.gov The axial orientation of the substituent can place other functional groups in a specific spatial arrangement that is optimal for binding to a biological target. nih.gov For instance, in certain α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation mimics the orientation of key nitrogen atoms in the potent agonist epibatidine. nih.gov
Computational methods, such as molecular modeling and quantum chemical calculations, are often used in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational preferences and stability of stereoisomers. nih.govmdpi.com Nuclear Overhauser Effect (NOE) spectroscopy, for example, can provide information about the through-space proximity of protons, which can be used to determine the predominant conformation of a molecule in solution. mdpi.com
The stability of different stereoisomers and their conformers can be influenced by various factors, including steric hindrance, electronic effects, and intramolecular interactions. Dynamic NMR experiments can be used to study the energy barriers between different conformers. For example, in some 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes, the free energy of rotational isomerization between syn and anti conformers was determined to be around 14.0 kcal/mol. researchgate.net
Factors Influencing Stereoisomer Stability:
| Factor | Description |
| Steric Hindrance | Repulsive interactions between bulky groups that can destabilize certain conformations or stereoisomers. |
| Intramolecular Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom within the same molecule, which can stabilize specific conformations. nih.gov |
| Electronic Effects | The influence of electron-withdrawing or electron-donating groups on the geometry and stability of the molecule. |
| Solvent Effects | Interactions with solvent molecules can influence the conformational equilibrium of a molecule. |
Theoretical and Computational Chemistry Studies of 5 Methylpiperazin 2 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure of the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost. DFT calculations typically involve optimizing the molecular geometry to find its lowest energy conformation and then computing various electronic descriptors. nih.govnih.gov
For molecules similar to (5-Methylpiperazin-2-yl)methanamine, DFT calculations using hybrid functionals like B3LYP or B3PW91 with a basis set such as 6-311G(d,p) are common. nih.govnih.gov These calculations can determine key parameters:
Optimized Geometry: Provides the most stable three-dimensional arrangement of the atoms, including bond lengths and angles. nih.gov
Mulliken Atomic Charges: Calculates the partial charge distribution on each atom, indicating sites susceptible to electrostatic interactions.
Molecular Electrostatic Potential (MEP): Creates a map of the electrostatic potential on the molecule's surface. nih.gov The MEP helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), which is crucial for understanding intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) Analysis: Examines charge transfer interactions within the molecule that contribute to its stability. researchgate.net
| DFT-Calculated Parameter | Significance | Typical Method |
|---|---|---|
| Optimized Molecular Geometry | Predicts the most stable 3D structure, bond lengths, and angles. | B3LYP/6-311G(d,p) |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites for reactivity prediction. | B3LYP/6-311G(d,p) |
| Natural Bond Orbital (NBO) Analysis | Reveals stabilizing intramolecular charge transfer interactions. | B3LYP/6-311G(d,p) |
| Mulliken Charge Distribution | Quantifies the partial charge on each atom in the molecule. | B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com
HOMO: The outermost orbital containing electrons. It represents the molecule's ability to donate electrons (nucleophilicity). The energy of the HOMO (EHOMO) is related to the ionization potential. youtube.com
LUMO: The innermost orbital without electrons. It represents the molecule's ability to accept electrons (electrophilicity). The energy of the LUMO (ELUMO) is related to the electron affinity. youtube.com
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A small energy gap implies high chemical reactivity, low kinetic stability, and higher polarizability, as electrons can be more easily excited to a higher energy level. researchgate.net An inverse relationship is often observed between the HOMO-LUMO gap and the non-linear optical (NLO) properties of a molecule. researchgate.net
For piperazine-containing compounds and other heterocyclic structures, DFT methods are used to calculate the energies of these frontier orbitals. researchgate.net The resulting energy gap provides a quantitative measure of the molecule's reactivity and electronic stability. nih.govresearchgate.net
| Orbital | Description | Chemical Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and electronic properties. A smaller gap suggests higher reactivity. researchgate.net |
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or receptor. researchgate.net These methods are central to drug discovery and help in understanding the structural basis of a ligand's biological activity. scispace.com
In silico studies predict the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, which are crucial for its development as a potential therapeutic agent. mdpi.com For piperazine (B1678402) derivatives, these predictions can be performed using various software tools that assess properties based on the molecule's structure. researchgate.netmdpi.com
Furthermore, molecular docking simulations predict the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different conformations. The resulting "docking score" is an estimate of the binding affinity, with more negative values indicating a stronger, more favorable interaction. nih.govresearchgate.net
After docking, the resulting ligand-receptor complexes are analyzed to elucidate the specific binding mode. This analysis identifies the key intermolecular interactions that stabilize the complex, such as:
Hydrogen Bonds: Crucial for specificity and affinity. mdpi.com
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor. mdpi.com
Van der Waals Forces: General attractive or repulsive forces between molecules. scispace.com
Pi-Pi Stacking: Interactions between aromatic rings.
By examining the binding mode of piperazine-containing compounds, researchers can identify the essential functional groups and structural features required for potent and selective binding to a biological target, such as the sigma or 5-HT1A receptors. nih.govnih.gov Mutagenesis studies, where key amino acid residues in the receptor are altered, can be used in conjunction with computational models to validate the predicted binding interactions. nih.gov
| Interaction Type | Description | Importance in Binding |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., O, N). | Provides high specificity and contributes significantly to binding energy. mdpi.com |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Major driving force for ligand binding, especially for ligands with nonpolar moieties. mdpi.com |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contributes to the overall stability of the ligand-receptor complex. scispace.com |
| Binding Energy (Docking Score) | A calculated value representing the strength of the ligand-receptor interaction. | Used to rank and prioritize potential ligands; more negative values suggest stronger binding. nih.gov |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for elucidating the detailed mechanism of chemical reactions. mdpi.com It allows for the investigation of transient structures like transition states and short-lived intermediates that are often difficult or impossible to observe experimentally. mdpi.comnih.gov
For a given reaction involving this compound, computational methods can map the entire potential energy surface. This involves calculating the energies of the reactants, products, and all stationary points in between, including transition states and intermediates. nih.gov The Intrinsic Reaction Coordinate (IRC) is often calculated to confirm that a located transition state correctly connects the reactants and products. nih.gov
By analyzing the reaction path, researchers can partition the mechanism into distinct phases: a contact phase, a preparation phase where reactants prepare for chemical changes, a transition state phase where bond breaking/formation occurs, and finally product adjustment and separation phases. nih.gov This detailed analysis provides a step-by-step description of the chemical transformation at a molecular level, revealing the electronic factors that govern the reaction's outcome and energetics. nih.gov
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov These methods rely on force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org For a molecule like this compound, MD simulations can provide detailed information about its preferred three-dimensional structures, the flexibility of the piperazine ring, and the orientation of its substituents.
Force Field Parameters
The accuracy of molecular mechanics and dynamics simulations is highly dependent on the quality of the force field parameters. wikipedia.org Standard force fields such as AMBER, CHARMM, and OPLS-AA include parameters for a wide range of common organic functional groups. nih.govresearchgate.net For novel molecules or fragments not explicitly parametrized, these parameters can be derived from high-level quantum mechanical calculations. researchgate.net The parameters for this compound would be developed by assigning atom types to each atom in the molecule and then applying the corresponding bond, angle, dihedral, and non-bonded parameters from a chosen force field.
A representative set of atom types and their corresponding partial charges, which would be a crucial component of a force field for this molecule, are illustrated in the table below. These charges are hypothetical and would typically be derived using methods like RESP (Restrained Electrostatic Potential) fitting based on quantum mechanical calculations.
| Atom | Atom Type (Illustrative) | Partial Charge (e) (Illustrative) |
|---|---|---|
| N1 (piperazine) | N_sp3 | -0.65 |
| C2 (piperazine) | C_sp3 | +0.10 |
| C3 (piperazine) | C_sp3 | -0.15 |
| N4 (piperazine, methylated) | N_sp3 | -0.50 |
| C5 (piperazine) | C_sp3 | +0.05 |
| C (methyl on N4) | C_sp3_h | -0.18 |
| C (methyl on C5) | C_sp3_h | -0.27 |
| C (methanamine) | C_sp3_amin | -0.05 |
| N (methanamine) | N_amine_pr | -0.85 |
Conformational Analysis
The piperazine ring in this compound is expected to adopt a chair conformation, similar to cyclohexane (B81311) and other piperazine derivatives. nih.gov The substituents—the methyl group at the C5 position and the methanamine group at the C2 position—can exist in either axial or equatorial orientations. Computational studies on related 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be stabilized by intramolecular hydrogen bonding. nih.gov
Molecular dynamics simulations would allow for the exploration of the energetic favorability of these different conformations. By running simulations at a given temperature, the relative populations of the axial and equatorial conformers can be determined, providing insight into the conformational free energy landscape.
The table below presents hypothetical relative energies for the possible chair conformations of this compound. In a real study, these values would be obtained from geometry optimization calculations using quantum mechanics or molecular mechanics.
| C2-Methanamine Orientation | C5-Methyl Orientation | Relative Energy (kcal/mol) (Illustrative) | Predicted Population (%) at 298 K (Illustrative) |
|---|---|---|---|
| Equatorial | Equatorial | 0.00 | 75.3 |
| Axial | Equatorial | 1.50 | 15.1 |
| Equatorial | Axial | 1.80 | 9.5 |
| Axial | Axial | 3.50 | 0.1 |
Molecular Dynamics Simulation Findings
A molecular dynamics simulation of this compound in an aqueous solvent would reveal the dynamic interplay between the solute and solvent molecules, as well as the internal motions of the molecule itself. Key findings from such a simulation would include:
Ring Pucker Analysis: Quantification of the piperazine ring's conformation and any transitions between chair and boat forms.
Rotatable Bond Analysis: Exploration of the preferred dihedral angles for the C2-C(methanamine) bond, which would determine the spatial orientation of the primary amine group.
Solvation Structure: The arrangement of water molecules around the polar amine and piperazine nitrogen atoms, which can be characterized by calculating radial distribution functions.
Intramolecular Hydrogen Bonding: The potential for hydrogen bond formation between the methanamine group and the nitrogen atoms of the piperazine ring, which could stabilize certain conformations. nih.gov
These simulations provide a microscopic view of the molecule's behavior that is not accessible through experimental means alone, offering valuable insights into its structure-property relationships. nih.gov
Role As a Key Intermediate and Chiral Building Block in Organic Synthesis
Scaffold in Heterocyclic Chemistry for Diverse Architectures
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds. nih.govu-szeged.hu These "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug design. pitt.edu The piperazine (B1678402) ring within (5-Methylpiperazin-2-yl)methanamine is a classic example of such a scaffold.
This compound provides a ready-made, six-membered heterocyclic ring that can be chemically modified at its nitrogen atoms. This allows for its integration into a wide variety of larger, more complex heterocyclic systems. nih.gov Its utility as a scaffold lies in its ability to introduce specific conformational constraints and physicochemical properties into a target molecule. For instance, the piperazine moiety is often used to improve properties like aqueous solubility and oral bioavailability, or to act as a linker between two other pharmacophoric groups. Researchers utilize such building blocks to explore structure-activity relationships, systematically modifying the final molecule by attaching different substituents to the piperazine nitrogen atoms. nih.govu-szeged.hu
Precursor for the Synthesis of Complex Organic Molecules
As a precursor, this compound serves as a starting point for the synthesis of intricate organic molecules with potential therapeutic applications. The primary amine and the secondary amine within the piperazine ring are reactive handles that can participate in a wide range of chemical reactions, including amidation, sulfonamidation, alkylation, and reductive amination.
Research has demonstrated the incorporation of piperazine moieties into complex structures targeting various diseases. For example, piperazine derivatives are central to the structure of compounds designed as antibacterial and antituberculosis agents. nih.govrsc.org Similarly, piperazine-containing molecules have been synthesized and investigated for their potential as antidepressant and antiplasmodial drugs. nih.govnih.gov The synthesis of these complex molecules often involves coupling the piperazine unit to other heterocyclic systems, such as quinoline (B57606), pyrimidine (B1678525), or pyrrole (B145914). nih.govnih.govnih.gov this compound is an ideal precursor for such syntheses, providing both the piperazine core and a reactive arm for covalent linkage.
Table 1: Examples of Therapeutic Areas Investigated with Piperazine-Containing Scaffolds
| Therapeutic Area | Target/Application | Representative Scaffold |
| Antituberculosis | Inhibition of bacterial growth, including multi-drug resistant (MDR) strains. | Quinoline-Piperazine Hybrids |
| Antiplasmodial | Treatment of malaria, effective against chloroquine-resistant strains. | Aminoquinoline-Pyrimidine-Piperazine Hybrids |
| Antidepressant | Inhibition of the serotonin (B10506) reuptake transporter (SERT). | Diarylpyrrole-Piperazine Derivatives |
Applications in Chiral Synthesis
The demand for enantiomerically pure drugs has driven significant developments in stereoselective synthesis. ptfarm.pl Chiral building blocks—pre-made molecules with one or more defined stereocenters—are invaluable tools in this endeavor. This compound, by possessing a chiral center at the 5-position of the piperazine ring, falls into this critical class of compounds. Its use can simplify the synthesis of a single enantiomer of a target molecule, avoiding the need for difficult chiral separations or complex asymmetric reactions later in the synthetic sequence. ptfarm.pluah.es
Asymmetric transformations are chemical reactions that selectively produce one stereoisomer over others. ut.ac.ir Chiral amines are frequently used as auxiliaries or catalysts in these processes to control the stereochemical outcome of a reaction. uoa.gr
The inherent chirality of this compound makes it a valuable component for such transformations. When incorporated into a molecule, its stereocenter can influence the approach of reagents in subsequent reactions, a process known as diastereoselective synthesis. This strategy is a cornerstone of modern organic chemistry for creating multiple stereocenters with high precision. ptfarm.pl For example, chiral amines derived from amino acids have been successfully used to direct the alkylation of metalloenamines, achieving high enantiomeric excess in the final product. uoa.gr The structure of this compound is well-suited for similar applications, where it can act as a chiral directing group to achieve high levels of asymmetric induction.
The design of new coordination compounds is a crucial area of research, particularly for developing novel catalysts and metal-based therapeutic agents. nih.gov Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product. ptfarm.pl
This compound is an excellent candidate for the design of chiral ligands. It possesses three nitrogen atoms (two in the ring and one in the side chain) that can act as donor atoms to coordinate with a metal center. This allows it to function as a tridentate ligand. The fixed stereochemistry of the methyl group on the piperazine ring creates a chiral environment around the coordinated metal ion. This chirality can be transferred during a catalytic reaction, enabling enantioselective transformations such as asymmetric hydrogenation or oxidation, which are fundamental processes in fine chemical and pharmaceutical manufacturing. ptfarm.pl
Integration into Diverse Nitrogen Heterocyclic Scaffolds for Research
The fusion of different heterocyclic systems into a single hybrid molecule is a powerful strategy in drug discovery for creating compounds with novel or enhanced biological activity. openmedicinalchemistryjournal.com The piperazine ring is a popular component in this approach, and this compound is a key building block for integrating this moiety into more complex nitrogen-based scaffolds. nih.govnih.gov Its aminomethyl side chain provides a convenient point of attachment to other heterocyclic rings.
This strategy has been used to create a variety of hybrid molecules. For instance, piperazine derivatives have been tethered to pyrimidine and pyrrole rings to produce compounds with antiplasmodial and potential antidepressant activities, respectively. nih.govnih.gov The combination of different heterocyclic nuclei can lead to synergistic effects or allow the molecule to interact with multiple biological targets simultaneously.
A prominent example of scaffold integration is the synthesis of quinoline-piperazine hybrids. Both quinoline and piperazine are important pharmacophores; quinoline is the core of many antimalarial and antituberculosis drugs, while piperazine is found in numerous antibiotics. nih.govresearchgate.net
Researchers have synthesized novel quinoline-piperazine hybrids and evaluated them for antibacterial and antituberculosis properties. nih.govrsc.org The general synthetic approach involves coupling a piperazine unit to the quinoline core. researchgate.net In a typical synthesis, a substituted quinoline with a suitable leaving group is reacted with a piperazine derivative. The use of this compound in this context would involve reacting its primary amine or one of its ring nitrogens with an activated quinoline precursor.
Studies have shown that some of these hybrid compounds exhibit significant inhibitory activity against virulent and multi-drug resistant (MDR) tuberculosis strains, with minimum inhibitory concentration (MIC) values superior to some first- and second-line TB drugs. nih.govrsc.orgresearchgate.net This highlights the potential of using this compound as a chiral building block to generate novel and potent quinoline-based therapeutic agents.
Table 2: Activity of Selected Quinoline-Piperazine Hybrids Against Tuberculosis Strains
| Compound ID | Lowest MIC (μM) | Target Strain | Reference |
| 10g | 0.07 | M. tuberculosis H37Rv, MDR | nih.govrsc.org |
| 11e | 1.1 | M. tuberculosis H37Rv, MDR | nih.govrsc.org |
Note: The compounds listed are examples from the referenced studies and demonstrate the potency of the quinoline-piperazine scaffold. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Synthesis of Pyrimidine-Piperazine Conjugates
The conjugation of piperazine moieties with pyrimidine rings is a well-established strategy in medicinal chemistry to generate compounds with a wide array of biological activities. While specific examples detailing the use of This compound in the synthesis of pyrimidine-piperazine conjugates are not extensively documented in publicly available literature, the general synthetic pathways are well-understood. Typically, these syntheses involve the nucleophilic substitution reaction between a piperazine derivative and a pyrimidine core bearing a suitable leaving group, such as a halogen or a methylthio group.
A common approach involves the reaction of a substituted piperazine with a 2-halopyrimidine or a 2-(methylthio)pyrimidine (B2922345). nih.govresearchgate.netsemanticscholar.org For instance, a 2-(methylthio)pyrimidine can be refluxed with a piperazine derivative in the presence of a base, such as potassium hydroxide, in a solvent like ethanol (B145695) to yield the desired pyrimidine-piperazine conjugate. nih.govsemanticscholar.org
General Reaction Scheme for the Synthesis of Pyrimidine-Piperazine Conjugates:
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product |
| 2-(Methylthio)pyrimidine derivative | Piperazine derivative (e.g., N-methylpiperazine) | KOH, Ethanol, Reflux | Pyrimidine-piperazine conjugate |
This table illustrates a general synthetic method and does not represent a specific reaction with this compound due to a lack of available data.
The primary amino group of This compound could also be utilized for forming a linkage with a pyrimidine core, for example, through the formation of an amide bond with a pyrimidine carboxylic acid derivative. This would result in a different connectivity and three-dimensional structure compared to the direct linkage of the piperazine nitrogen to the pyrimidine ring.
Derivatization of Pyrrole-Based Architectures
The derivatization of pyrrole rings is a key strategy for developing new therapeutic agents and functional materials. nih.govub.edu The Paal-Knorr synthesis, a classic method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). ub.edu The primary amine functionality of This compound makes it a suitable candidate for participating in such reactions, leading to the formation of N-substituted pyrroles bearing the methylpiperazinylmethyl group.
Furthermore, existing pyrrole scaffolds can be functionalized using This compound . For example, a pyrrole derivative with a suitable electrophilic center, such as a carboxylic acid or an aldehyde, could react with the amino group of This compound to form amide or imine linkages, respectively. While specific examples involving This compound are not readily found in the literature, these standard organic transformations represent plausible routes for its incorporation into pyrrole-based architectures. rsc.orgmdpi.com
Potential Derivatization Reactions of Pyrrole with this compound:
| Pyrrole Derivative | Reaction Type | Potential Product |
| 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis | N-( (5-methylpiperazin-2-yl)methyl)pyrrole |
| Pyrrole-2-carboxylic acid | Amide Coupling | N-( (5-methylpiperazin-2-yl)methyl)pyrrole-2-carboxamide |
| Pyrrole-2-carbaldehyde | Reductive Amination | (Pyrrol-2-yl)-N-( (5-methylpiperazin-2-yl)methyl)methanamine |
This table outlines potential synthetic applications based on general chemical principles, as specific documented examples with this compound are scarce.
Utility in Other Fused and Bridged Ring Systems
The construction of fused and bridged ring systems is a significant area of research in organic synthesis, often leading to molecules with unique three-dimensional structures and biological properties. slideshare.netucalgary.camasterorganicchemistry.comlibretexts.org Piperazine derivatives are valuable building blocks in the synthesis of such complex scaffolds. nih.gov
While direct evidence of the use of This compound in the synthesis of fused or bridged systems is limited in published research, its bifunctional nature presents several possibilities. The two secondary amine groups of the piperazine ring, along with the primary amine of the aminomethyl substituent, can participate in various cyclization reactions.
For instance, intramolecular reactions could lead to the formation of fused or bridged systems. A hypothetical scenario could involve the reaction of the piperazine nitrogens with a suitable dielectrophile to form a bicyclic structure. The aminomethyl group could then be further functionalized or participate in subsequent ring-forming reactions. The synthesis of bridged piperazines has been explored to create conformationally restricted analogues of biologically active molecules.
The development of synthetic routes to complex, polycyclic structures often relies on the strategic use of chiral building blocks to control the stereochemistry of the final product. nih.govnih.govmdpi.com The inherent chirality of This compound makes it an attractive, though currently underutilized, starting material for the enantioselective synthesis of novel fused and bridged heterocyclic compounds.
Mechanism of Molecular Interaction Chemical Principles
Modulation of Enzyme and Receptor Activity via Chemical Binding
The (5-Methylpiperazin-2-yl)methanamine scaffold is characteristic of compounds designed to interact with biological macromolecules such as enzymes and receptors. The piperazine (B1678402) ring is a common feature in many centrally active agents, including ligands for serotonin (B10506) (5-HT) and sigma (σ) receptors nih.govnih.govnih.gov. The biological activity of such compounds is initiated by their physical binding to specific sites on these protein targets. This binding event modulates the protein's conformation and, consequently, its function.
The nitrogen atoms within the this compound structure are crucial for its potential interactions. Under physiological conditions, these amine groups can be protonated, acquiring a positive charge. This charge facilitates strong ionic interactions with negatively charged amino acid residues, such as aspartic acid or glutamic acid, which are often found in the binding pockets of receptors nih.govnih.gov. For instance, studies on piperazine derivatives targeting the μ-opioid receptor and sigma receptors have shown that a salt bridge between the protonated piperazine nitrogen and key acidic residues is a critical anchor for the ligand-receptor complex nih.govresearchgate.net. This initial electrostatic attraction orients the molecule within the binding site, allowing other, weaker interactions to form, which collectively stabilize the complex and trigger a biological response. The modulation can be either agonistic (activating the receptor) or antagonistic (blocking the receptor), depending on the precise conformational changes induced by the bound ligand.
Specific Molecular Binding Interactions
The affinity and selectivity of a ligand for its target are determined by a combination of specific, non-covalent interactions. For this compound, the key interactions would involve hydrogen bonding and potential electrostatic interactions with aromatic systems.
Hydrogen bonds are essential directional interactions that contribute significantly to the stability and specificity of ligand-receptor binding. The this compound molecule possesses multiple sites capable of participating in hydrogen bonds. Specifically, the primary amine (-CH₂NH₂) and the two secondary amines within the piperazine ring (N-H) can act as hydrogen bond donors. The nitrogen atoms themselves can also serve as hydrogen bond acceptors.
π-stacking is a non-covalent interaction that occurs between aromatic rings. mdpi.com As an aliphatic compound, this compound cannot engage in direct π-stacking on its own. However, this structural motif is frequently incorporated into larger molecules, such as arylpiperazines, that contain aromatic rings specifically to facilitate these interactions. In such derivatives, the aromatic portion of the molecule can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding site researchgate.netacs.org. These interactions are vital for the affinity of many 5-HT receptor ligands researchgate.net.
Furthermore, even in the absence of a dedicated aromatic ring on the ligand, the protonated nitrogen of the piperazine ring can participate in a π-cation interaction . This is an electrostatic interaction between the positive charge of the cation (the protonated amine) and the electron-rich face of an aromatic ring in a receptor. Docking studies of sigma receptor ligands have identified stabilizing π-cation interactions between the ionized nitrogen atom of the piperazine ring and aromatic residues like Phe107 or Trp89 nih.gov. Therefore, while this compound itself does not π-stack, its core structure is fully capable of participating in crucial interactions with aromatic residues within a protein binding site.
Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective
Structure-activity relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. While SAR data for this compound itself is not available, extensive research on related piperazine derivatives provides a clear framework for understanding the key structural features that govern binding affinity.
The nature, size (steric properties), and electronic character of substituents on the piperazine ring and associated structures have a profound impact on binding affinity and selectivity. nih.govmdpi.com The methyl group at the 5-position of the piperazine ring in the title compound, for instance, would influence its properties. A methyl group can increase local hydrophobicity, which may be favorable for interaction with nonpolar pockets in a receptor mdpi.com. However, its steric bulk can also be detrimental if the binding site is constrained ed.ac.uk.
SAR studies on various classes of piperazine-containing compounds demonstrate these principles:
Electronic Effects : The introduction of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) on an aryl ring attached to the piperazine can dramatically alter binding. In some series, electron-withdrawing substituents enhance activity, while in others they are detrimental nih.gov. For example, in a series of sigma receptor ligands, a 4-fluoro-substituent on an attached phenyl ring resulted in a poor ligand, suggesting that this modification altered the molecule's arrangement in the binding site and prevented crucial ionic interactions nih.gov.
The following data tables, derived from studies on related compounds, illustrate these principles.
Table 1: SAR of Benzylpiperidine Derivatives at Sigma-1 Receptor (S1R) Data adapted from a study on sigma receptor ligands, illustrating the effect of substituents on an attached phenyl ring. nih.gov
| Compound ID | R (Substituent) | S1R Kᵢ (nM) |
| 1 | H | 3.2 |
| 2 | 4-OH | 24 |
| 5 | 4-F | 434 |
This table shows that adding a hydroxyl (electron-donating) or a fluoro (electron-withdrawing) group at the para-position of the phenyl ring is detrimental to affinity compared to the unsubstituted compound.
Table 2: SAR of Piperazine Derivatives at Histamine H₃ and Sigma-1 Receptors Data comparing piperazine vs. piperidine (B6355638) cores and the effect of an attached moiety. nih.gov
| Compound ID | Core Structure | R (Attached Group) | H₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |
| 4 | Piperazine | 4-aminopyridine | 3.17 | 1531 |
| 5 | Piperidine | 4-aminopyridine | 7.70 | 3.64 |
| 11 | Piperidine | Phenyl | 6.2 | 4.41 |
This table demonstrates that replacing a piperazine with a piperidine ring can drastically shift selectivity between receptor subtypes, making the piperidine core a critical element for high affinity at the σ₁ receptor in this series. nih.gov
The piperazine ring is not a rigid structure. It primarily exists in a dynamic equilibrium between different conformations, most notably the "chair" and, to a lesser extent, "boat" and "twist-boat" forms. This conformational flexibility is a critical aspect of its role in molecular recognition. nih.gov The ability of the ring to adopt a specific conformation upon entering a receptor's binding site allows the molecule to achieve an optimal fit, maximizing favorable interactions.
Studies combining molecular docking and dynamics have shown that the conformational adaptability of piperazine derivatives is more important for their inhibitory activity than previously assumed. nih.gov The energetically preferred conformation of a ligand in solution may not be the same as its "bioactive" conformation when bound to a receptor. The energy penalty required to adopt the bioactive conformation must be offset by the favorable binding energy of the ligand-receptor complex. The substitution pattern on the piperazine ring, including the methyl group in this compound, influences the energetic landscape of these conformations and can therefore play a major role in modulating receptor affinity researchgate.neted.ac.uk.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of (5-Methylpiperazin-2-yl)methanamine, distinct signals are expected for the protons of the methyl group, the aminomethyl group, and the piperazine (B1678402) ring. The protons on the piperazine ring would likely appear as a series of complex multiplets due to their diastereotopic nature and coupling with each other. The chemical shifts are influenced by the nitrogen atoms and the methyl substituent.
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The carbon of the methyl group would appear at a characteristic upfield shift, while the carbons of the piperazine ring and the aminomethyl group would resonate at downfield shifts due to the deshielding effect of the adjacent nitrogen atoms. For instance, in 2-methylpiperazine (B152721), the methyl carbon appears around 21.4 ppm, and the piperazine ring carbons are observed in the range of 43-51 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~1.0-1.2 (doublet) | ~15-20 |
| Piperazine Ring Protons | ~2.5-3.5 (multiplets) | ~40-55 |
| Aminomethyl (CH₂NH₂) | ~2.7-3.0 (multiplet) | ~40-45 |
| NH and NH₂ Protons | Broad signals, variable | - |
Note: These are predicted values based on the analysis of similar piperazine structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Dynamic NMR studies on similar N-substituted piperazines have shown that these molecules can exist as multiple conformers in solution due to the restricted rotation around the C-N amide bond and the interconversion of the piperazine chair conformations. nih.govrsc.org This can lead to the observation of broadened or multiple signals in the NMR spectra at different temperatures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₆H₁₅N₃), the expected exact mass is approximately 129.13 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 129. The fragmentation of piperazine derivatives is well-documented and typically involves the cleavage of the piperazine ring. researchgate.net For this compound, characteristic fragmentation pathways would likely include the loss of the aminomethyl group, the methyl group, and various cleavages of the piperazine ring, leading to a series of fragment ions. The base peak in the mass spectrum of many piperazine derivatives often corresponds to a stable fragment resulting from the ring opening. For instance, in the mass spectrum of 1-(2-aminoethyl)piperazine, a related compound, a prominent fragment is observed at m/z 56, corresponding to the piperazine ring fragment. nist.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment | Description |
| 129 | [C₆H₁₅N₃]⁺ | Molecular Ion |
| 114 | [C₅H₁₂N₃]⁺ | Loss of CH₃ |
| 99 | [C₅H₁₁N₂]⁺ | Loss of CH₂NH₂ |
| 86 | [C₄H₁₀N₂]⁺ | Piperazine ring fragment |
| 70 | [C₄H₈N]⁺ | Ring fragment |
| 56 | [C₃H₆N]⁺ | Ring fragment |
Note: The fragmentation pattern can vary depending on the ionization method and energy.
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of piperazine derivatives, often after derivatization to improve volatility and chromatographic properties. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-H bonds.
The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine (NH) in the piperazine ring are expected to appear in the region of 3200-3500 cm⁻¹. researchgate.net The primary amine typically shows two bands in this region (asymmetric and symmetric stretching), while the secondary amine shows a single band. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 2800-3000 cm⁻¹ region. Furthermore, N-H bending vibrations are expected around 1600 cm⁻¹. The C-N stretching vibrations of the piperazine ring typically appear in the 1100-1300 cm⁻¹ range. acs.org
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Primary & Secondary Amines) | Stretching | 3200 - 3500 |
| C-H (Alkyl) | Stretching | 2800 - 3000 |
| N-H | Bending | ~1600 |
| C-N | Stretching | 1100 - 1300 |
Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and the physical state of the sample (e.g., liquid film, KBr pellet).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Methylpiperazin-2-yl)methanamine, and how can purity be ensured?
- Methodology : The compound can be synthesized via amination of 5-methylpiperazine derivatives using methanamine under controlled pH (8–10) and temperature (60–80°C). Purification involves crystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1). Purity is validated by HPLC (>98%) and melting point consistency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton and carbon environments (e.g., methyl groups at δ ~2.3 ppm). Fourier Transform Infrared (FTIR) confirms amine N-H stretches (~3300 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion peaks ([M+H]⁺ expected at m/z 129.1). X-ray crystallography (via SHELX software) resolves stereochemistry .
Q. How does solvent choice impact the solubility of this compound in experimental setups?
- Methodology : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) and aqueous acidic buffers (pH <4). Use ethanol or methanol for intermediate solubility. Experimental data for analogous methanamines show mole fractions of 0.15–0.25 in DMF at 25°C .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C. Toxicity studies for similar compounds suggest LD₅₀ >500 mg/kg (oral, rats). Neutralize spills with 5% acetic acid .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl group influence reactivity in this compound?
- Methodology : Computational studies (DFT at B3LYP/6-31G*) reveal that the methyl group increases steric hindrance at the piperazine ring’s 5-position, reducing nucleophilic substitution rates. Electron-donating effects enhance amine basicity (pKa ~9.2), impacting protonation in catalytic reactions .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s structure?
- Methodology : Cross-validate computational models (e.g., molecular dynamics) with experimental techniques: X-ray crystallography for bond angles/planarity, 2D NMR (COSY, HSQC) for coupling constants, and IR for functional group alignment. Discrepancies in dihedral angles >5° warrant re-optimization of basis sets .
Q. How can enantiomeric purity of this compound be achieved and validated?
- Methodology : Use chiral auxiliaries (e.g., L-tartaric acid) during crystallization to separate diastereomers. Validate via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) or circular dichroism (CD) spectroscopy. Enantiomeric excess (ee) >99% is achievable .
Q. What role does this compound play in modulating biological targets like GPCRs?
- Methodology : In silico docking (AutoDock Vina) predicts binding to dopamine D3 receptors (ΔG ≈ -8.2 kcal/mol). In vitro assays (radioligand displacement) confirm IC₅₀ values <100 nM. Structure-activity relationship (SAR) studies prioritize N-methylation for enhanced selectivity .
Q. How can reaction kinetics of this compound in nucleophilic substitutions be quantitatively analyzed?
- Methodology : Use stopped-flow spectroscopy to monitor pseudo-first-order kinetics. Vary electrophile concentrations (e.g., benzyl bromide) and calculate rate constants (k₂) via Eyring plots. Activation parameters (ΔH‡, ΔS‡) reveal transition-state stabilization by the methyl group .
Key Notes
- Advanced questions emphasize mechanistic insights, computational validation, and biological targeting.
- Methodological rigor (e.g., multi-technique validation) is critical for resolving data conflicts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
